N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a common structural element that appears in a large number of medicinally important compounds . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For example, a new one-pot synthesis of a benzofuran-fused N-heterocycle can be achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .Molecular Structure Analysis
The benzofuran ring system is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The structure of benzofuran derivatives can be confirmed by various spectroscopic methods .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, the electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes has important biological implications in splitting the cyclobutane-type pyrimidine dimers in UV damaged DNA .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be determined using various techniques such as IR spectroscopy and NMR spectroscopy .Scientific Research Applications
DNA Interaction and Anticancer Activity
- Sulfonamide complexes, including those similar to the queried compound, have been investigated for their DNA-binding capabilities and anticancer activities. For example, copper(II)-sulfonamide complexes were found to interact with DNA and exhibit antiproliferative activity against yeast and human tumor cells, suggesting potential in cancer therapy (González-Álvarez et al., 2013).
Antibacterial and Anti-inflammatory Properties
- Certain sulfonamides, including those with a benzodioxin ring, have shown promising antibacterial and anti-inflammatory effects. A study on N-substituted benzodioxin sulfonamides reported good antibacterial activity against various bacterial strains and inhibition of the lipoxygenase enzyme, which is significant for treating inflammatory diseases (Abbasi et al., 2017).
Photodynamic Therapy for Cancer
- Zinc phthalocyanine derivatives substituted with sulfonamide groups have been synthesized for use in photodynamic therapy. These compounds showed high singlet oxygen quantum yield, making them potential photosensitizers for cancer treatment (Pişkin et al., 2020).
Antimycobacterial Activity
- Thiourea derivatives containing a benzenesulfonamide moiety have been synthesized and evaluated for their antimycobacterial properties. Some compounds demonstrated significant activity against Mycobacterium tuberculosis, indicating their potential as antituberculosis agents (Ghorab et al., 2017).
Synthesis of Bioactive Compounds
- The synthesis of various benzofuran derivatives and their potential biological activities have been explored. These compounds, including benzofurans and related structures, have potential applications in medicinal chemistry and drug development (Wagner et al., 1959).
Supramolecular Chemistry
- Research on N-aryl-2,5-dimethoxybenzenesulfonamides has provided insights into different supramolecular architectures mediated by weak interactions. This research aids in understanding the role of sulfonamide moieties in crystal engineering and molecular design (Shakuntala et al., 2017).
Mechanism of Action
Target of Action
Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to exhibit a broad range of pharmacological activities, suggesting that they may interact with their targets in a variety of ways . This could include binding to the active site of an enzyme to inhibit its function, interacting with a receptor to modulate its signaling activity, or even intercalating into DNA to disrupt its replication or transcription .
Biochemical Pathways
For instance, their anti-tumor activity could involve the disruption of cell cycle regulation or the induction of apoptosis . Their antibacterial activity could involve the inhibition of bacterial cell wall synthesis or protein synthesis
Pharmacokinetics
The bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with transport proteins
Result of Action
For instance, its anti-tumor activity could result in the death of cancer cells, while its antibacterial activity could result in the inhibition of bacterial growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . For instance, certain reactions involving benzofuran derivatives have been shown to be influenced by factors such as the presence of light and the type of solvent used
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-24-14-7-8-17(25-2)19(12-14)27(22,23)20-10-9-15(21)18-11-13-5-3-4-6-16(13)26-18/h3-8,11-12,15,20-21H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBUVCASWVTSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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